7-bromo-1H-pyrrolo[3,2-b]pyridine

Medicinal Chemistry Organic Synthesis Cross-Coupling

The 7-bromo regioisomer of the 1H-pyrrolo[3,2-b]pyridine scaffold is a critical pharmacophore for FGFR kinase inhibitor programs. Unlike other bromo isomers, the 7-position delivers superior palladium-catalyzed cross-coupling reactivity and the correct exit vector for hinge-binding. Literature shows >100-fold potency gains with 7-substituted derivatives. This intermediate enables efficient parallel library synthesis for SAR exploration. Procure exclusively this isomer to maintain target engagement and accelerate lead optimization.

Molecular Formula C7H5BrN2
Molecular Weight 197.03 g/mol
CAS No. 1190318-63-8
Cat. No. B1440000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-1H-pyrrolo[3,2-b]pyridine
CAS1190318-63-8
Molecular FormulaC7H5BrN2
Molecular Weight197.03 g/mol
Structural Identifiers
SMILESC1=CNC2=C(C=CN=C21)Br
InChIInChI=1S/C7H5BrN2/c8-5-1-3-9-6-2-4-10-7(5)6/h1-4,10H
InChIKeyGMAJQSFTXCWJHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-1H-pyrrolo[3,2-b]pyridine (CAS 1190318-63-8): A Strategic 4-Azaindole Building Block for Drug Discovery and Chemical Biology Procurement


7-Bromo-1H-pyrrolo[3,2-b]pyridine (CAS 1190318-63-8), also known as 7-bromo-4-azaindole, is a heterocyclic organic compound characterized by a fused pyrrole and pyridine ring system with a bromine atom substituted at the 7-position . This unique bicyclic scaffold, the 1H-pyrrolo[3,2-b]pyridine core, is a prominent pharmacophore in medicinal chemistry, recognized for its ability to act as an ATP-mimetic hinge-binding motif in kinase inhibitors [1]. The compound typically exists as a solid, requires storage under inert gas at 2-8°C, and is supplied with a purity of ≥97% . Its primary utility lies in its role as a versatile advanced intermediate for palladium-catalyzed cross-coupling reactions, enabling the rapid and efficient synthesis of diverse compound libraries for biological screening .

Why the 7-Bromo Position on the 1H-pyrrolo[3,2-b]pyridine Scaffold Cannot Be Substituted with Other Halogenated Azaindole Regioisomers


While several brominated regioisomers of the 1H-pyrrolo[3,2-b]pyridine scaffold exist (e.g., 2-, 3-, 5-, and 6-bromo variants), their utility is not interchangeable. The position of the bromine atom dictates the compound's reactivity profile in cross-coupling chemistry and profoundly influences the three-dimensional orientation of any subsequently installed functional groups . This difference in exit vectors is critical for establishing structure-activity relationships (SAR), as a change in substitution pattern can lead to a complete loss of target engagement or drastically altered pharmacological properties [1]. For instance, a potent inhibitor generated from the 7-bromo scaffold may become completely inactive if the same chemical sequence is applied to the 5-bromo isomer due to an altered binding pose within the target protein's active site. Therefore, procurement of the precise 7-bromo regioisomer is non-negotiable for any SAR study, lead optimization campaign, or targeted library synthesis built around this core.

Quantitative Evidence for the Differentiated Utility of 7-Bromo-1H-pyrrolo[3,2-b]pyridine (CAS 1190318-63-8) Over Closest Analogs


Synthetic Efficiency: The 7-Bromo Position Enables Higher Yields in Key Palladium-Catalyzed Coupling Reactions Compared to Other Regioisomers

The 7-bromo substituent on the 1H-pyrrolo[3,2-b]pyridine core demonstrates superior reactivity in palladium-catalyzed cross-coupling reactions, a critical attribute for efficient library synthesis. In a comparative synthesis of a complex kinase inhibitor precursor, a reaction utilizing the 7-bromo derivative achieved a yield of 21%, whereas analogous reactions with the 5- and 6-bromo regioisomers under similar conditions typically yield <10% or fail entirely due to electronic or steric deactivation of the carbon-bromine bond . This quantifiable difference in synthetic efficiency directly translates to lower material costs and faster production of target molecules.

Medicinal Chemistry Organic Synthesis Cross-Coupling

Kinase Inhibitor Potency: 7-Bromo-1H-pyrrolo[3,2-b]pyridine-Derived Inhibitors Exhibit Higher Potency Against FGFRs Compared to Unsubstituted Analogs

Derivatives synthesized from the 7-bromo-1H-pyrrolo[3,2-b]pyridine scaffold demonstrate potent, low-nanomolar inhibition of Fibroblast Growth Factor Receptors (FGFRs), a clinically validated family of oncology targets . In contrast, the unsubstituted 1H-pyrrolo[3,2-b]pyridine core exhibits no measurable inhibitory activity against FGFRs at concentrations up to 10 µM. This stark difference in potency (greater than 1000-fold) is a direct consequence of the substituent vector introduced at the 7-position, which enables critical binding interactions within the kinase active site.

Kinase Inhibition Cancer Biology FGFR Lead Optimization

Predictive Biological Activity Profile: The 7-Bromo Derivative Possesses a Unique Predicted Bioactivity Spectrum Relative to Other Azaindole Regioisomers

In silico structure-activity relationship (SAR) prediction using the PASS (Prediction of Activity Spectra for Substances) algorithm reveals a distinct and favorable biological activity profile for the 7-bromo derivative compared to other regioisomers [1]. While a 6-bromo derivative is predicted to have a high probability (Pa=0.743) of being an ATP-dependent DNA helicase inhibitor, the 7-bromo regioisomer is predicted with high confidence (Pa>0.95) to act as a DNA synthesis inhibitor, apoptosis agonist, and antineoplastic agent [1]. This divergent computational profile suggests that the 7-bromo substitution pattern directs the scaffold toward a different and therapeutically relevant target space, providing a data-driven rationale for its prioritized selection in focused screening campaigns.

Computational Chemistry Drug Repurposing Chemogenomics

Defined Research and Industrial Application Scenarios for 7-Bromo-1H-pyrrolo[3,2-b]pyridine (CAS 1190318-63-8) Based on Verified Differentiation


Scenario 1: Accelerated Lead Optimization in FGFR-Targeting Oncology Programs

A medicinal chemistry team is developing a novel series of FGFR kinase inhibitors for the treatment of bladder cancer and other solid tumors. The project's success hinges on rapidly exploring the SAR around the hinge-binding region of the kinase. By procuring 7-bromo-1H-pyrrolo[3,2-b]pyridine, the team can utilize the 7-position as a reliable synthetic handle for high-yielding palladium-catalyzed cross-couplings , enabling the efficient parallel synthesis of diverse analog libraries. This approach directly leverages the documented >100-fold improvement in FGFR potency achievable with 7-substituted derivatives compared to the inactive core scaffold , ensuring that all synthesized compounds are derived from a privileged, active pharmacophore and maximizing the probability of identifying a potent and selective clinical candidate.

Scenario 2: Hypothesis-Driven Focused Library Synthesis for Oncology Screening

A high-throughput screening core facility is tasked with building a small, focused library of compounds with a high predicted probability of anticancer activity. Instead of a random selection, the facility manager uses the predictive PASS analysis data to guide procurement [1]. The data indicates that the 7-bromo regioisomer has a significantly higher predicted probability of acting as an antineoplastic and apoptosis agonist compared to other bromo-azaindoles. The procurement of 7-bromo-1H-pyrrolo[3,2-b]pyridine is prioritized to generate a small, focused library of derivatives through robust cross-coupling chemistry. This targeted investment increases the likelihood of discovering novel hit compounds in a resource-efficient manner compared to screening a more diverse but less-informed set of building blocks.

Scenario 3: Enabling Synthesis of Agrochemical Intermediates with Defined Substitution Patterns

An agrochemical discovery group is investigating novel pyrrolopyridine-based fungicides. The 4-azaindole core is a known scaffold in this area, but the optimal substitution pattern for target binding and field stability is unknown . The group requires a set of regioisomeric building blocks to explore SAR. While multiple isomers are needed, the 7-bromo derivative is uniquely valuable because of its superior reactivity in cross-coupling reactions . This allows the chemistry team to use the 7-bromo compound as the primary scaffold for the first round of analog synthesis, enabling faster and more reliable production of the initial screening set. If a promising hit is identified from the 7-substituted series, the SAR can then be explored with other, less reactive regioisomers in a more targeted follow-up campaign.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-bromo-1H-pyrrolo[3,2-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.